4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine
Description
4-(Difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound known for its unique structural arrangement and broad potential in various scientific fields. This compound is characterized by its incorporation of fluorine atoms and a pyrazolo[3,4-b]pyridine core, contributing to its distinct physical and chemical properties.
Properties
IUPAC Name |
4-(difluoromethyl)-1-(4-fluorophenyl)-6-(4-methylphenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3/c1-13(2)21-20-18(22(25)26)12-19(15-6-4-14(3)5-7-15)27-23(20)29(28-21)17-10-8-16(24)9-11-17/h4-13,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVUAFCQWSJAFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=NN3C4=CC=C(C=C4)F)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. A common approach includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: : This can be achieved through cyclization reactions involving appropriate hydrazine and dicarbonyl compounds.
Introduction of Substituents: : Introduction of the difluoromethyl, 4-fluorophenyl, isopropyl, and 4-methylphenyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized catalytic processes, high-throughput screening of reaction conditions, and continuous flow chemistry to maximize yield and efficiency.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation, particularly at the isopropyl or methyl groups, leading to ketones or carboxylic acids.
Reduction: : Reduction reactions may target the difluoromethyl group or the aromatic rings, converting them into more reduced forms.
Substitution: : Both electrophilic and nucleophilic substitution reactions are common, particularly at the aromatic rings.
Oxidation: : Use of reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Application of hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: : Utilization of halogenating agents (e.g., N-bromosuccinimide) and strong bases (e.g., sodium hydride).
Major Products: The major products from these reactions vary but typically include:
Oxidation products like ketones or acids.
Reduced aromatic rings or substituted products depending on the conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, due to its diverse functional groups.
Biology: In biological research, it may be used to study interactions with proteins or other biomolecules, due to its ability to mimic natural substrates.
Medicine: Potentially explored for its pharmacological properties, particularly in drug development targeting specific enzymes or receptors.
Industry: Used in the development of new materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The compound’s mechanism of action involves interactions at the molecular level, often with specific enzymes or receptors, altering their activity through binding and subsequent conformational changes.
Molecular Targets and Pathways: Common targets include enzymes involved in metabolic pathways, or receptors implicated in signal transduction processes, with potential pathways including inhibition or activation of biochemical cascades.
Comparison with Similar Compounds
When compared to structurally similar compounds, such as:
4-(Trifluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine
4-(Difluoromethyl)-1-(4-chlorophenyl)-3-isopropyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine
It’s distinct due to the specific positioning and type of fluorine and isopropyl groups, which significantly alter its physical and chemical properties, leading to different reactivity and applications in research and industry.
This compound, with its intricate structure and versatile applications, showcases the fascinating interplay of chemistry in modern scientific advancements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
